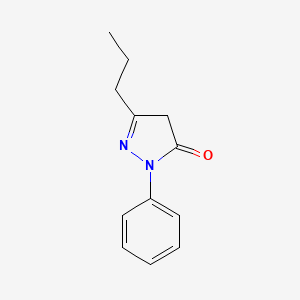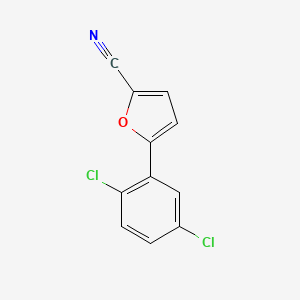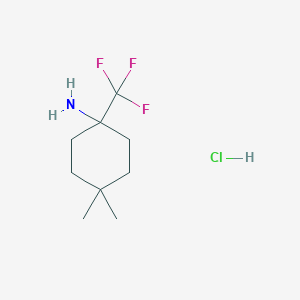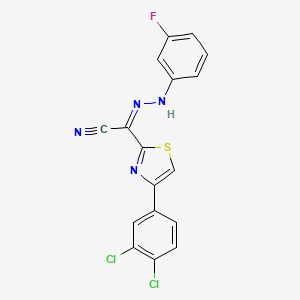![molecular formula C16H14Cl2N2O B2886695 2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methylphenol CAS No. 610760-00-4](/img/structure/B2886695.png)
2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound seems to be a derivative of dichlorophenyl compounds. Dichlorophenyl compounds are often used in the synthesis of pharmaceuticals and pesticides . For example, Propiconazole is a pesticide that contains a 2,4-dichlorophenyl moiety . Another compound, (5-(2,4-Dichlorophenyl)oxazol-4-yl)methanol, has a molecular weight of 244.08 .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques and X-ray crystallography. For example, a related compound, 5-(Tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine, was synthesized and its structure was established by spectroscopic data, elemental analysis, and substantiated by single-crystal X-ray crystallography .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups and structure. For example, 2,4-Dichlorophenyl isocyanate can be used in the synthesis of other compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For example, 2,4-Dichlorobenzyl alcohol has a melting point of 57 to 60 °C and a boiling point of 150 °C .Wissenschaftliche Forschungsanwendungen
Anticancer and Antimicrobial Activities : A study on the synthesis of novel heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine entities revealed significant anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA). The compounds demonstrated potent in vitro antibacterial and antifungal activities, and molecular docking studies suggested their potential to help overcome microbial resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Electronic Structure and Docking Analysis : Another research focused on pyrazole derivatives, highlighting their electronic structure, physicochemical properties, and the potential as anti-cancer agents through docking analysis. The study provided insights into the compounds' photo sensitizing capabilities and their significant first hyperpolarizabilities, suggesting applications in photo voltaic systems and as potential inhibitors against human microsomal prostaglandin E synthase 1 (Thomas et al., 2019).
Structural Characterization and Isostructurality : Further research involved the synthesis and structural characterization of isostructural thiazoles with pyrazoline entities. The study provided detailed insights into the compounds' crystalline structures, showcasing their planarity and molecular conformations, which are critical for understanding their interaction mechanisms and potential applications in various scientific fields (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with proteins involved in the life cycle of certain parasites, such as trypanosoma cruzi . More research is needed to identify the specific targets of this compound.
Mode of Action
The exact mode of action of this compound is currently unknown. Molecular docking and dynamics simulations suggest that similar compounds can interact with the active site of certain receptors, forming stable complexes . This interaction could potentially alter the function of the target, leading to changes in cellular processes.
Pharmacokinetics
Predictive pharmacokinetics suggest that similar compounds may have an alignment between permeability and hepatic clearance, although they may present low metabolic stability . These properties could impact the compound’s bioavailability and overall effectiveness.
Result of Action
In vitro tests of similar compounds have shown effectiveness against certain forms of parasites . The compound’s interaction with its targets could potentially lead to changes in cellular processes, which could manifest as observable effects at the molecular and cellular levels.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O/c1-9-2-5-16(21)12(6-9)15-8-14(19-20-15)11-4-3-10(17)7-13(11)18/h2-7,14,19,21H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLJHVNXMXSEGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=NNC(C2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 7-oxo-3-(pyridin-2-yl)-4,7-dihydro[1,2]thiazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B2886612.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazolidin-2-one](/img/structure/B2886614.png)




![7-(2,3-dimethoxyphenyl)-5-methyl-N-pyridin-2-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2886624.png)

![Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)piperidine-4-carboxylate](/img/structure/B2886630.png)
![methyl 3-{[(1-phenyl-5-propyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate](/img/structure/B2886631.png)
![2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-3-methylbutyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2886633.png)
![Tert-butyl N-[[(1R,3S)-3-(bromomethyl)cyclohexyl]methyl]carbamate](/img/structure/B2886634.png)
![methyl 3-[1,7-dimethyl-8-(3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate](/img/structure/B2886635.png)